molecular formula C18H23NaO3S B151771 Dibutylnaphthalenesulfonic acid sodium salt CAS No. 253273-95-9

Dibutylnaphthalenesulfonic acid sodium salt

Cat. No. B151771
CAS RN: 253273-95-9
M. Wt: 342.4 g/mol
InChI Key: SRAWNDFHGTVUNZ-UHFFFAOYSA-M
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Description

Dibutylnaphthalenesulfonic acid sodium salt, also known as Sodium dibutylnaphthalenesulphonate, is an anionic surfactant . It appears as a light yellow transparent liquid or a beige solid . It is soluble in water and stable .


Synthesis Analysis

The synthesis of this compound involves a sulfonation condensation reaction between naphthalene, butanol, and concentrated sulfuric acid. The product is then neutralized with sodium hydroxide or sodium carbonate .


Molecular Structure Analysis

The molecular formula of this compound is C18H23NaO3S . Its molecular weight is 342.43 g/mol .


Chemical Reactions Analysis

This compound is a stabilizer that reacts with fatty acids, dialkyl phosphates, and growth regulators .


Physical And Chemical Properties Analysis

This compound is a light yellow transparent liquid or a beige solid . It is soluble in water and stable . The pH of a 1% aqueous solution at 25°C is between 7.0 and 8.5 .

Scientific Research Applications

Decomposition and Decoloration in Water Treatment

Research has explored the decomposition and decoloration of synthetic dyes, such as 4-(2-Hydroxynaphthylazo) benzenesulfonic acid sodium salt, using subcritical water systems. This approach is relevant for treating textile wastes. The study demonstrated complete decomposition of these dyes at higher temperatures or longer residence times, highlighting a potential application in water purification and environmental protection processes (Hosseini, Asghari & Yoshida, 2010).

Development in Electrically Conductive Hydrogels

Dibutylnaphthalenesulfonic acid sodium salt has been used in the development of electrically conductive hydrogel composites for nerve regeneration. These hydrogels, containing compounds like naphthalene-2-sulfonic acid sodium salt, have shown promise in applications related to nerve tissue engineering due to their conductive properties and biocompatibility (Runge et al., 2010).

Catalytic Synthesis in Organic Chemistry

In organic chemistry, sodium bisulfate, a related compound, has been utilized as a catalyst for the synthesis of various esters. For example, the catalytic synthesis of isobutyl butyrate and dibutyl adipate has been achieved using sodium bisulfate, offering an alternative to traditional sulfuric acid catalysts. This indicates potential applications of similar sodium salts in industrial chemical synthesis (Shan-xin, 2003); (Shan, 2001).

Surfactant Properties in Chemical Synthesis

In the field of fluorine chemistry, perfluorobutyl-based fluorinated sodium alkanesulfonates, which are structurally similar to this compound, have been designed and synthesized. These compounds serve as alternative substances to perfluoroctanesulfonic acid and exhibit significant surfactant properties, useful in various industrial and consumer products (Chirumarry et al., 2017).

Oxidation Mechanisms in Water Treatment

The oxidation mechanism of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt (a related compound) with oxygen in subcritical water has been studied. This research is significant for understanding the treatment processes of wastewater containing sulfonated aromatic compounds, which are prevalent in industrial wastewater (Imbierowicz, 2017).

Safety and Hazards

In its solid form, Dibutylnaphthalenesulfonic acid sodium salt is flammable and can cause moderate irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . It can cause burning when in contact with strong oxidants . It may also be hazardous to the environment, particularly to water bodies .

properties

IUPAC Name

sodium;3,6-dibutylnaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3S.Na/c1-3-5-7-14-9-10-17-16(11-14)12-15(8-6-4-2)13-18(17)22(19,20)21;/h9-13H,3-8H2,1-2H3,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAWNDFHGTVUNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)C(=CC(=C2)CCCC)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891379
Record name Sodium 3,6-dibutylnaphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid; Pellets or Large Crystals
Record name Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

25417-20-3, 253273-95-9
Record name Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025417203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenesulfonic acid, dibutyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3,6-dibutylnaphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium dibutylnaphthalenesulphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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